2-Bromo-5-fluoro-3-hydroxybenzoic acid
Description
The Significance of Substituted Benzoic Acid Derivatives as Versatile Scaffolds in Organic Synthesis
Benzoic acid and its derivatives are fundamental raw materials in the chemical industry, serving as crucial precursors for a wide array of new chemical entities. preprints.orgresearchgate.net Their structural backbone, an aromatic ring coupled with a carboxylic acid group, provides a versatile scaffold that can be extensively modified. researchgate.net The introduction of various substituents onto the phenyl ring dramatically influences the molecule's physical, chemical, and biological properties. libretexts.org
Electron-withdrawing groups, such as halogens, tend to increase the acidity of the benzoic acid. libretexts.org These substituents alter the electronic environment of the aromatic ring, which in turn affects its reactivity in further chemical transformations. This adaptability makes substituted benzoic acids indispensable building blocks in the synthesis of diverse and complex molecules, including pharmaceuticals. preprints.orgresearchgate.net The ability to systematically alter the substitution pattern allows chemists to fine-tune molecular properties for specific applications, a core principle in modern drug design and materials science. researchgate.net
Positioning 2-Bromo-5-fluoro-3-hydroxybenzoic acid within the Landscape of Functionalized Aromatic Compounds
This compound is a highly functionalized aromatic compound characterized by a benzoic acid core bearing three distinct substituents: a bromine atom, a fluorine atom, and a hydroxyl group. This specific arrangement of a heavy halogen (bromine), a highly electronegative halogen (fluorine), and a hydrogen-bonding hydroxyl group makes it a unique and specialized building block for organic synthesis.
The presence of multiple, different halogen atoms allows for selective reactions, where one halogen can be targeted for a chemical transformation while the other remains intact. This differential reactivity is a powerful tool in the multi-step synthesis of complex target molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrFO₃ |
| Molecular Weight | 235.01 g/mol |
| IUPAC Name | this compound |
Overview of Key Research Avenues for Halogenated Hydroxybenzoic Acids
The research applications for halogenated hydroxybenzoic acids are broad and impactful, particularly within the realm of medicinal chemistry and materials science.
Drug Discovery and Medicinal Chemistry : Halogenation is a common and effective strategy in drug design to enhance the pharmacological profile of lead compounds. nih.gov Halogens can improve properties such as lipophilicity, which affects how a drug is absorbed and distributed in the body, and metabolic stability. nih.gov Furthermore, halogens can participate in "halogen bonding," a type of non-covalent interaction that can help a drug bind more effectively to its biological target. nih.govnamiki-s.co.jp The presence of hydroxyl and carboxyl groups on the same scaffold offers additional points for interaction and modification, making these compounds valuable starting points for developing new therapeutic agents. ijcrt.org For instance, some benzoic acid derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents. ijcrt.orgbiosynth.com
Organic Synthesis and Catalysis : In synthetic chemistry, the halogen atoms on the aromatic ring serve as versatile functional handles. They are key participants in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing carbon-carbon bonds. nih.gov This allows for the assembly of complex molecular architectures from simpler, halogenated precursors. The ability to use different halogens on the same molecule opens up possibilities for sequential, site-selective reactions. google.com
Materials Science : The unique electronic and structural features of halogenated aromatic compounds make them of interest in the development of new materials. Their properties can be exploited in the creation of functional polymers, liquid crystals, and other organic materials with specific electronic or optical characteristics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4BrFO3 |
|---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrFO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,(H,11,12) |
InChI Key |
SVUBWBNLGSCMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)O)F |
Origin of Product |
United States |
Synthetic Pathways and Methodological Development
Strategic Approaches to Regioselective Synthesis
Regioselectivity is paramount in the synthesis of polysubstituted aromatic rings like 2-Bromo-5-fluoro-3-hydroxybenzoic acid. The directing effects of the existing substituents (fluoro, hydroxyl, and carboxyl groups) dictate the position of subsequent functionalization, necessitating carefully chosen strategies.
Halogenation, particularly bromination, is a key step in the synthesis of the target molecule. The challenge lies in introducing the bromine atom at the specific C-2 position relative to the other functional groups.
Direct bromination of precursors is a common approach. For instance, the bromination of m-methoxybenzoic acid, a related precursor, is achieved with high yield and regioselectivity. This process utilizes a brominating reagent, such as dibromohydantoin or N-bromosuccinimide (NBS), in a halogenated hydrocarbon solvent like dichloromethane or chloroform google.com. The reaction is facilitated by the presence of sulfuric acid, a bromination initiator (e.g., potassium bromate), and a cocatalyst like red phosphorus google.com. This system has been shown to produce 2-bromo-5-methoxybenzoic acid with yields exceeding 92% google.com.
In other systems, bromine itself is used as the reagent. The bromination of 3,5-difluoro-4-anisidine, a precursor for a similar compound, can be performed with bromine in glacial acetic acid or with NBS in an aprotic polar solvent like N,N-dimethylformamide (DMF) google.com. Similarly, the synthesis of 2-bromo-3-fluorobenzoic acid from a fluorinated precursor involves using dibromohydantoin as the brominating agent in a sulfuric acid solvent google.com.
The table below summarizes various bromination strategies for related benzoic acid precursors.
| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Ref |
| m-methoxybenzoic acid | Dibromohydantoin | Dichloromethane | H₂SO₄, KBrO₃, Red P | 25-30 | 93.6 | google.com |
| m-methoxybenzoic acid | N-bromosuccinimide | Chloroform | H₂SO₄, KBrO₃, Red P | 25-30 | 92.7 | google.com |
| 3,5-difluoro-4-anisidine | Bromine | Glacial Acetic Acid | N/A | < 25 | 75 | google.com |
| 4-fluoro-2-trifluoromethylnitrobenzene | Dibromohydantoin | Sulfuric Acid | N/A | 20-25 | N/A | google.com |
The introduction or modification of hydroxyl and carboxyl groups is critical. A common method to obtain the carboxylic acid functional group is through the hydrolysis of an ester or a nitrile. For example, 2-fluoro-5-hydroxybenzoic acid can be synthesized from its methyl ester precursor, methyl 2-fluoro-5-hydroxybenzoate, by hydrolysis using lithium hydroxide (LiOH·H₂O) in a tetrahydrofuran (THF) and water solvent mixture, achieving a 91% yield chemicalbook.com.
Hydroxylation can be achieved by replacing a halogen atom, typically bromine, with a hydroxyl group. An Ullmann-type transformation is one such method. The synthesis of 2-fluoro-5-hydroxybenzoic acid from 5-bromo-2-fluorobenzoic acid employs a copper(II) bromide catalyst in the presence of a ligand like trans-N,N'-dimethylcyclohexane-1,2-diamine in an aqueous sodium carbonate solution at reflux chemicalbook.com. This reaction effectively substitutes the bromine atom with a hydroxyl group, yielding the product in high quantities (87%) chemicalbook.com.
Often, the target molecule is assembled through a sequence of reactions starting from a more readily available precursor. These multi-step pathways allow for the controlled, stepwise introduction of the required functional groups.
One representative multi-step synthesis for a related compound, 2,4-difluoro-3-hydroxybenzoic acid, begins with 3,4,5-trifluoronitrobenzene google.com. The sequence involves:
Methoxylation : Introduction of a methoxy group.
Reduction : Conversion of the nitro group to an amine.
Bromination : Introduction of a bromine atom.
Deamination : Removal of the amine group.
Cyanation : Reaction with cuprous cyanide to introduce a nitrile group.
Hydrolysis : Conversion of the nitrile and methoxy groups to carboxylic acid and hydroxyl groups, respectively google.com.
Another documented multi-step synthesis, for 2-bromo-3-fluorobenzoic acid, starts with m-fluorobenzotrifluoride and proceeds through nitration, bromination, reduction, deamination, and finally hydrolysis to yield the target acid google.com. A similar three-step approach to synthesize 2-bromo-5-fluorobenzotrifluoride involves nitration, followed by reduction, and finally a diazotization and bromination reaction google.com.
Optimization of Reaction Conditions and Yield
To maximize the efficiency and cost-effectiveness of the synthesis, reaction conditions are meticulously optimized. Key parameters include temperature, catalyst selection, solvent, and the stoichiometry of the reagents.
Temperature plays a critical role in controlling reaction rates and minimizing side-product formation. For the bromination of m-methoxybenzoic acid, the temperature is carefully maintained between 25-30°C to ensure high yield and purity google.com. In another bromination reaction, the temperature is controlled between 20-40°C for optimal results google.com. Hydrolysis of ester precursors may be carried out at room temperature over several hours chemicalbook.com.
Catalysts are essential for facilitating reactions that would otherwise be slow or unselective. In the Ullmann-type hydroxylation mentioned earlier, a copper(II) bromide catalyst is crucial for the substitution of bromine with a hydroxyl group chemicalbook.com. The catalyzed bromination of m-methoxybenzoic acid relies on a combination of a bromination initiator (potassium bromate) and a cocatalyst (red phosphorus) to drive the reaction efficiently google.com.
The table below highlights the influence of catalysts and temperature on specific reaction steps.
| Reaction Type | Catalyst/Initiator | Temperature | Outcome | Ref |
| Hydroxylation (Ullmann) | Copper(II) bromide / diamine ligand | Reflux | 87% yield of 2-fluoro-5-hydroxybenzoic acid | chemicalbook.com |
| Bromination | KBrO₃ (initiator), Red P (cocatalyst) | 25-30°C | 93.6% yield of 2-bromo-5-methoxybenzoic acid | google.com |
| Bromination | None specified | 20-40°C | Optimal for bromination of 3,5-difluoro-4-anisidine | google.com |
| Ester Hydrolysis | None | Room Temp (16h) | 91% yield of 2-fluoro-5-hydroxybenzoic acid | chemicalbook.com |
The choice of solvent can significantly impact reaction solubility, rate, and outcome. Halogenated hydrocarbons such as dichloromethane and chloroform are effective solvents for the bromination of m-methoxybenzoic acid google.com. Aprotic polar solvents like DMF are preferred for bromination reactions using NBS google.com. For hydrolysis reactions, a mixture of solvents like THF and water is often used to accommodate both the organic substrate and the inorganic reagent chemicalbook.com.
The molar ratio of reactants is a key factor in optimizing yield and minimizing waste. In the synthesis of 2-bromo-5-methoxybenzoic acid, the molar ratio of the benzoic acid precursor to the brominating reagent is optimized in the range of 1:0.6 to 1:3.0 google.com. For the bromination of 3,5-difluoro-4-anisidine with NBS, the optimal molar ratio of substrate to reagent is between 1:1.05 and 1:1.3 google.com. In the hydrolysis of methyl 2-fluoro-5-hydroxybenzoate, a 3-fold molar excess of lithium hydroxide is used to ensure complete conversion to the carboxylic acid chemicalbook.com.
Novel Synthetic Methodologies
Recent advancements in synthetic chemistry provide a powerful toolkit for the construction and functionalization of the aryl framework of this compound. These methodologies include palladium-catalyzed cross-coupling reactions for building carbon-carbon bonds, organometallic strategies for precise, directed functionalization, and innovative electrochemical approaches that offer green and efficient alternatives.
Palladium-catalyzed cross-coupling reactions are cornerstone technologies for forming carbon-carbon bonds, enabling the modular assembly of complex aromatic systems. The bromine atom in this compound serves as an ideal handle for these transformations.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl compounds by coupling an organoboron species (like a boronic acid) with an aryl halide. nih.govlibretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the hydroxyl and carboxylic acid moieties present in the target molecule. The catalytic cycle involves a palladium(0) species undergoing oxidative addition to the aryl bromide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org The choice of catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a suitable base (e.g., K₂CO₃, K₃PO₄) and solvent system, is critical for achieving high yields. nih.govnih.gov
| Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | 1% mol Pd(OAc)₂ / 2% mol Ligand | K₂CO₃ | DMF/H₂O | 80 | >95 | nih.gov |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | nih.govnih.gov |
| 5-Bromosalicylaldehyde | Various arylboronic acids | 0.01 mol% Pd(II) complex | K₂CO₃ | DMF/H₂O | Room Temp | Low to Good | researchgate.net |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.net This method is invaluable for introducing alkynyl functionalities, which are versatile building blocks for further transformations. The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, such as an amine. researchgate.net The development of milder, aqueous conditions has broadened its applicability, making it suitable for sensitive substrates. researchgate.net
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromodeoxyuridine (BrdU) | Fluorescent dye with terminal alkyne | K₂PdCl₄, S-Phos | n-Bu₄N⁺OH⁻ | EtOH/H₂O | 37 | researchgate.net |
| 3-Bromo-Δ²-isoxazolines | Various terminal alkynes | CuBr, Bathophenanthroline (Pd-free) | K₂CO₃ | DMF | 120 | researchgate.net |
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a direct method for vinylation of the aromatic ring. The stereoselectivity of the reaction is a key advantage, often yielding the trans isomer. organic-chemistry.org The reaction conditions typically require a palladium catalyst, a base, and a polar solvent at elevated temperatures. nih.gov
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl₂ | Potassium acetate | Methanol (B129727) | 120 | wikipedia.org |
| Bromobenzene | Styrene | Pd supported on USY zeolite | - | - | - | researchgate.net |
Organometallic reagents offer unparalleled reactivity for the precise functionalization of aromatic rings through mechanisms that exploit the inherent electronic and steric properties of the substrate.
Directed Ortho-Metalation (DoM): This strategy enables the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG). organic-chemistry.org The DMG, through its ability to chelate with an organolithium base, increases the kinetic acidity of the adjacent protons, guiding the metalation. organic-chemistry.org For a molecule like this compound, the deprotonated carboxylate and hydroxyl groups can both act as DMGs. The carboxylic acid group is considered to have an intermediate capacity for directing metalation. rsc.org The competition and potential synergy between these groups and the fluoro substituent would dictate the ultimate site of functionalization when treated with a strong base like sec-butyllithium in the presence of TMEDA. organic-chemistry.orgresearchgate.net
| Substrate | Directing Group(s) | Reagent | Site of Lithiation | Electrophile | Reference |
|---|---|---|---|---|---|
| Benzoic acid | -COOH | s-BuLi / TMEDA | ortho to -COOH | Methyl iodide | rsc.orgresearchgate.net |
| 2-Methoxybenzoic acid | -COOH, -OMe | s-BuLi / TMEDA | ortho to -COOH (C6) | Various | organic-chemistry.org |
| 2,4-Dihalogenobenzoic acids | -COOH, Halogens | - | Position flanked by both halogens | - | rsc.org |
Halogen-Metal Exchange: This fundamental reaction involves the conversion of an organic halide into an organometallic compound. wikipedia.org It is particularly useful for preparing organolithium reagents from aryl bromides and iodides. wikipedia.org The reaction is typically very fast, often proceeding rapidly at low temperatures upon treatment with an alkyllithium reagent like n-butyllithium. wikipedia.org For this compound, this method would regioselectively generate an aryllithium species at the C2 position (where the bromine was), which could then be trapped with a wide variety of electrophiles to introduce new functional groups. The reactivity trend for this exchange is I > Br > Cl. wikipedia.org
| Substrate Type | Reagent System | Intermediate | Key Features | Reference |
|---|---|---|---|---|
| Aryl Bromides/Iodides | n-BuLi or t-BuLi | Aryllithium | Fast reaction, kinetically controlled. | wikipedia.org |
| Bromoheterocyclics with acidic protons | i-PrMgCl then n-BuLi | Organomagnesium / "ate" complex | Tolerates acidic protons (e.g., -OH, -NH), non-cryogenic conditions. | nih.gov |
Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. By using electricity to drive chemical reactions, it can reduce the reliance on hazardous reagents and provide unique reaction pathways. mdpi.com Electrochemical methods can be applied to aromatic functionalization by generating highly reactive intermediates like radicals or radical ions under controlled conditions. organic-chemistry.org For instance, the anodic oxidation of bromide ions can generate bromine in situ for electrophilic aromatic substitution. mdpi.com Alternatively, direct oxidation or reduction of the aromatic ring can create reactive species that engage in C-C or C-heteroatom bond formation. organic-chemistry.orgrsc.org While direct electrochemical synthesis of this compound is not prominently documented, the principles can be applied to functionalize the core or related precursors.
| Reaction Type | Substrate Type | Key Reagent/Mediator | Electrode Materials (Anode/Cathode) | Outcome | Reference |
|---|---|---|---|---|---|
| Vicinal Difunctionalization | Alkenes | Dibromomethane (Bromine Source) | Glassy Carbon / Platinum | Synthesis of β-bromoethers | organic-chemistry.org |
| Carboxylative Cyclization | Propargylamines | CO₂, Tetraethylammonium iodide | - | Functionalized 2-oxazolidinones | acs.org |
| Cascade Annulation/Functionalization | Aromatic ketones | Trifluoromethyl source | - | C(sp³)–H trifluoromethylation | rsc.org |
Chemical Reactivity and Derivatization Strategies
Transformations at the Halogen Sites
The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring offers opportunities for selective functionalization. The differing reactivities of the C-Br and C-F bonds allow for targeted modifications through various reaction pathways.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) provides a method for replacing a halogen on an aromatic ring with a nucleophile. The success of this reaction typically depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov
In the context of 2-Bromo-5-fluoro-3-hydroxybenzoic acid, both halogens are potential leaving groups. Generally, in SNAr reactions, the rate-limiting step is the initial attack of the nucleophile. This attack is favored on a carbon atom that is more electron-deficient. The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, often rendering fluoride (B91410) a better leaving group than bromide in SNAr mechanisms, a trend opposite to that seen in aliphatic SN2 reactions. youtube.com
However, the activating groups (-COOH and -F) are not in optimal ortho/para positions relative to either halogen in this specific molecule, which may necessitate more forcing reaction conditions. The bromine atom can be displaced by certain nucleophiles, such as amines, a reaction that may be facilitated by a catalyst. Studies on similar unprotected 2-fluoro- and 2-methoxybenzoic acids have shown that the ortho-fluoro group can be displaced by powerful carbon nucleophiles like Grignard or organolithium reagents. researchgate.net
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Leaving Group | Potential Nucleophiles | Typical Conditions | Product Type |
| Bromine | Amines, Alkoxides | High temperature, catalyst may be required | Aryl amines, Aryl ethers |
| Fluorine | Organolithium reagents, Grignard reagents | Low temperature, aprotic solvent | Biaryl compounds, Alkylated arenes |
Palladium-Catalyzed Cross-Coupling Reactivity
The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The C-Br bond is significantly more reactive in these transformations than the C-F bond, allowing for highly selective functionalization at the 2-position.
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a C-C bond, yielding biaryl or alkylated benzoic acid derivatives. nih.govnih.gov This reaction is known for its tolerance of a wide range of functional groups.
Heck Coupling: Reaction with an alkene to form a new C-C bond, introducing a vinyl group.
Sonogashira Coupling: Reaction with a terminal alkyne, typically using both palladium and copper catalysts, to install an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, providing access to N-arylated derivatives.
Stille Coupling: Reaction with an organostannane reagent to create a C-C bond.
These reactions have been successfully applied to a variety of bromobenzoic acid analogs, often proceeding with high chemo- and regioselectivity without the need to protect the carboxylic acid group.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (sp) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP | C-N |
Modifications at the Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle that can undergo a variety of transformations, including alkylation, acylation, oxidation, and reduction.
Esterification and Etherification
The hydroxyl group can be readily converted into esters and ethers.
Esterification: The phenolic hydroxyl can be acylated to form a phenyl ester. This is typically achieved by reacting the compound with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). Alternatively, coupling with a carboxylic acid can be performed using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). Studies on hydroxybenzoic acids have demonstrated straightforward esterification pathways. nih.gov
Etherification: The formation of an ether linkage (O-alkylation) is commonly accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. rasayanjournal.co.ingoogle.com A patent describes a method for esterifying hydroxybenzoic acids by reacting them with a halocarbon in the presence of a nonquaternizable tertiary amine. google.com
A common strategy for derivatizing similar hydroxybenzoic acids involves first protecting the more acidic carboxylic acid group as an ester, then performing the etherification of the hydroxyl group, and finally hydrolyzing the ester if the free carboxylic acid is desired. rasayanjournal.co.in
Oxidation and Reduction Pathways
Oxidation: Phenols are susceptible to oxidation. Sterically hindered phenols, in particular, are known to act as antioxidants by scavenging radicals to form stable phenoxy radicals. amfine.com The hydroxyl group in this compound can be oxidized using various reagents. Oxidizing agents like Fremy's salt or oxone can convert phenols into quinones. wikipedia.org The specific product would depend on the reaction conditions and the steric and electronic environment of the hydroxyl group.
Reduction: The direct reduction of a phenolic hydroxyl group to a hydrogen atom is a challenging transformation that requires specific methodologies. A common strategy involves a two-step process:
Activation: The hydroxyl group is first converted into a better leaving group. This is often achieved by transforming it into an ether of a heteroaromatic system, such as a 2-pyridyl or 2-pyrimidyl ether. google.com
Hydrogenolysis: The resulting C-O bond is then cleaved by catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. This process effectively replaces the hydroxyl group with a hydrogen atom. google.com
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to numerous other functionalities. britannica.com
Standard transformations of the carboxylic acid group include:
Esterification: The most common reaction is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄). cutm.ac.inlibretexts.org This reaction is an equilibrium process, and the formation of the ester is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. msu.edu
Amide Formation: Carboxylic acids can be condensed with primary or secondary amines to form amides. Because the direct reaction is often slow, it usually requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., EDC, DCC) and uronium salts (e.g., HATU). growingscience.comnih.gov Alternatively, the carboxylic acid can be converted into a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to yield the amide. libretexts.org
Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), as milder reagents like sodium borohydride (B1222165) are generally ineffective.
Conversion to Acyl Halide: As mentioned, reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the corresponding acyl chloride. This highly reactive intermediate serves as a key starting material for the synthesis of esters, amides, and other acyl derivatives. libretexts.org
Table 3: Common Transformations of the Carboxylic Acid Moiety
| Reaction Type | Reagents | Product Functional Group |
| Fischer Esterification | R'-OH, H⁺ catalyst | Ester |
| Amide Formation | R'₂NH, Coupling Agent (e.g., HATU, DCC) | Amide |
| Conversion to Acyl Chloride | SOCl₂ or (COCl)₂ | Acyl Chloride |
| Reduction | 1. LiAlH₄ or BH₃; 2. H₂O | Primary Alcohol |
Amide and Ester Formation
The carboxylic acid group is the primary site for acylation reactions, leading to the formation of esters and amides. These derivatives are often synthesized to modify the compound's biological activity or to protect the carboxylic acid group during subsequent reactions. nih.gov
Esterification typically proceeds by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), a process known as Fischer esterification. nih.gov Another common method involves converting the carboxylic acid to its corresponding salt and reacting it with an alkyl halide. google.com For fluorinated aromatic carboxylic acids, specialized heterogeneous catalysts have also been employed to facilitate esterification with alcohols like methanol (B129727). rsc.org For instance, reacting 4-fluoro-3-hydroxybenzoic acid with methanol and thionyl chloride is a documented method for producing the methyl ester.
Amide formation can be achieved through several synthetic routes. A direct approach involves the one-pot condensation of the carboxylic acid with a primary or secondary amine using a coupling agent. nih.gov Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov An alternative, more traditional two-step method involves first converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted with the desired amine to yield the final amide product. sphinxsai.com
| Derivative Type | Reaction | Typical Reagents | Expected Product |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 2-bromo-5-fluoro-3-hydroxybenzoate |
| Ester | Alkylation | Alkyl Halide (e.g., Ethyl Iodide), Base (e.g., Cs₂CO₃) | Alkyl 2-bromo-5-fluoro-3-hydroxybenzoate |
| Amide | Direct Condensation | Amine (R-NH₂), Coupling Agent (e.g., EDC/HOBt), Base (e.g., DMAP) | N-substituted 2-bromo-5-fluoro-3-hydroxybenzamide |
| Amide | Acyl Chloride Route | 1. SOCl₂ or Oxalyl Chloride 2. Amine (R-NH₂) | N-substituted 2-bromo-5-fluoro-3-hydroxybenzamide |
Acid-Base Transformations
This compound possesses two acidic protons: one from the carboxylic acid group (-COOH) and one from the phenolic hydroxyl group (-OH). The carboxylic acid is significantly more acidic than the phenol. ontosight.aivedantu.com
In the presence of a base, the carboxylic proton is the first to be abstracted, forming a carboxylate salt. This is a standard acid-base neutralization reaction. The pKa of the carboxylic acid group in salicylic (B10762653) acid (2-hydroxybenzoic acid) is approximately 2.97, indicating it is a relatively strong organic acid. vedantu.com The electronic effects of the bromine and fluorine substituents on the this compound molecule will influence its precise pKa value.
With a sufficiently strong base, the phenolic proton can also be removed to form a phenoxide, resulting in a dianion. The relative acidity of these two groups dictates the outcome of reactions with different strengths and stoichiometries of bases. This differential acidity is crucial for selective chemical transformations, allowing chemists to target one functional group while leaving the other intact.
| Reaction | Base | Product | Description |
|---|---|---|---|
| First Deprotonation | Weak Base (e.g., NaHCO₃) | 2-bromo-5-fluoro-3-hydroxybenzoate | The more acidic carboxylic proton is removed. |
| Second Deprotonation | Strong Base (e.g., NaOH, 2 equiv.) | 2-bromo-5-fluoro-3-oxybenzoate (dianion) | Both the carboxylic and phenolic protons are removed. |
Formation of Polycyclic and Supramolecular Derivatives
The combination of halogen, carboxyl, and hydroxyl functional groups on a rigid benzene (B151609) scaffold makes this compound a versatile building block for constructing larger, more complex chemical architectures, including polycyclic and supramolecular systems.
Polycyclic Derivatives: The bromine atom on the aromatic ring is particularly useful for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can be used to link the benzoic acid core to other aromatic or unsaturated systems. These methods provide a powerful strategy for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). nih.govacs.org The synthesis of such compounds often involves a multi-step approach where the order of reactions is critical to achieving the desired substitution pattern on the final molecule. libretexts.org
Supramolecular Derivatives: Supramolecular assembly is driven by non-covalent interactions, primarily hydrogen bonding. bohrium.com The carboxylic acid and phenolic hydroxyl groups of this compound are excellent hydrogen bond donors and acceptors. rsc.orgrsc.org Carboxylic acids are well-known to form robust hydrogen-bonded dimers, which can act as "supramolecular synthons" for building larger networks. researchgate.net The interplay of the hydroxyl and carboxyl groups can lead to the formation of intricate hydrogen-bonding patterns, resulting in the self-assembly of molecules into chains, sheets, or three-dimensional frameworks known as cocrystals or metal-organic frameworks (MOFs) when metal ions are involved. rsc.orgresearchgate.net The specific arrangement of functional groups (positional isomerism) can have a profound effect on the resulting supramolecular structure. rsc.org
| Functional Group | Role in Polycyclic Synthesis | Role in Supramolecular Assembly |
|---|---|---|
| -COOH (Carboxylic Acid) | Can be used as a directing group or converted to other functionalities. | Primary hydrogen bond donor/acceptor (forms dimers and chains). rsc.orgresearchgate.net |
| -OH (Hydroxyl) | Can act as a directing group in electrophilic substitution. | Secondary hydrogen bond donor/acceptor. rsc.org |
| -Br (Bromo) | Key reaction site for cross-coupling reactions (e.g., Suzuki, Stille). nih.gov | Can participate in weaker halogen bonding interactions. |
| -F (Fluoro) | Modifies electronic properties and can influence reaction regioselectivity. | Can participate in weak hydrogen bonds (C-H···F). |
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Spectroscopic Characterization and Advanced Structural Analysis
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For 2-Bromo-5-fluoro-3-hydroxybenzoic acid, the IR spectrum would be expected to display a series of characteristic absorption bands that confirm its molecular structure.
The analysis would focus on identifying key vibrational frequencies. The hydroxyl (-OH) group of the carboxylic acid would produce a very broad absorption band in the 2500–3300 cm⁻¹ region, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded dimer. The phenolic hydroxyl group's O-H stretch would typically appear as a sharp to moderately broad band around 3200–3600 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid is one of the most intense and easily identifiable peaks, expected in the region of 1680–1710 cm⁻¹ for an aromatic acid.
Additionally, C-O stretching vibrations for the carboxylic acid and the phenol group would be observed in the 1210–1320 cm⁻¹ range. Aromatic C=C ring stretching vibrations typically yield multiple bands in the 1450–1600 cm⁻¹ region. Finally, the vibrations corresponding to the carbon-halogen bonds would be present in the fingerprint region of the spectrum; the C-F stretch appears in the 1000–1400 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, typically between 500 and 600 cm⁻¹.
Conformational analysis can also be aided by IR spectroscopy, as intramolecular hydrogen bonding between the 3-hydroxy group and the adjacent 2-bromo or the carboxylic acid group could influence the position and shape of the O-H and C=O absorption bands.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid -OH | O-H Stretch | 2500–3300 (very broad) |
| Phenolic -OH | O-H Stretch | 3200–3600 |
| Carboxylic Acid C=O | C=O Stretch | 1680–1710 |
| Aromatic Ring | C=C Stretch | 1450–1600 |
| Carboxylic Acid/Phenol | C-O Stretch | 1210–1320 |
| Fluoro Group | C-F Stretch | 1000–1400 |
X-ray Diffraction Analysis for Solid-State Structure Elucidation
To perform single-crystal XRD, a high-quality crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.
This analysis would yield a definitive confirmation of the compound's connectivity and stereochemistry. Key structural parameters, such as the crystallographic system, space group, and unit cell dimensions (a, b, c, α, β, γ), would be established. Furthermore, the analysis would reveal the planarity of the benzoic acid ring and the precise bond lengths and angles, including those of the C-Br, C-F, C-O, and C=O bonds.
The crystal packing arrangement would also be elucidated, showing how individual molecules of this compound orient themselves relative to their neighbors. A common packing motif for carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules.
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. Generated from the crystal structure data obtained by XRD, the Hirshfeld surface provides a graphical representation of the regions of close contact between adjacent molecules.
Key interactions that would be quantified include:
Hydrogen Bonding: Strong O-H···O hydrogen bonds, particularly from the carboxylic acid and phenolic hydroxyl groups, would be expected to be a dominant feature.
Halogen Bonding: The bromine atom (and to a lesser extent, fluorine) could participate in halogen bonding (Br···O, Br···F).
π–π Stacking: Interactions between the aromatic rings of adjacent molecules might be present, which would be visualized as characteristic patterns in the fingerprint plots.
Other van der Waals Contacts: The analysis would also quantify weaker contacts, such as H···H, C···H, and F···H, which collectively contribute to the stability of the crystal structure.
The relative percentage contribution of each type of interaction to the total Hirshfeld surface area provides a quantitative measure of its importance in the crystal packing.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for this purpose due to their high resolution and sensitivity.
An HPLC method for this compound would typically employ a reverse-phase column (e.g., C18) where the stationary phase is nonpolar. The mobile phase would likely consist of a mixture of an aqueous solvent (often with an acid like phosphoric or formic acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile or methanol (B129727).
The separation is based on the compound's polarity. By running a gradient (where the organic solvent concentration is increased over time) or an isocratic method (constant mobile phase composition), this compound can be separated from impurities or other components in a mixture. Detection is typically achieved using a UV-Vis detector set to a wavelength where the aromatic ring strongly absorbs light (e.g., around 254 nm). The retention time of the compound is a characteristic feature under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.
UPLC is an advancement of HPLC that uses columns with smaller particle sizes (typically <2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC.
A UPLC method for this compound would follow similar principles to HPLC (reverse-phase column, acidic aqueous/organic mobile phase) but with much shorter run times, often under two to three minutes. The higher resolution of UPLC makes it particularly effective for separating closely related impurities from the main compound, providing a more accurate assessment of purity.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Methanol |
Computational and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to determine stable molecular geometries, reaction energies, and various electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov For aromatic compounds like 2-Bromo-5-fluoro-3-hydroxybenzoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict key electronic and reactivity descriptors. nih.govdntb.gov.ua
These studies provide detailed information on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Furthermore, DFT is used to calculate global reactivity descriptors, which help in understanding the chemical behavior of the molecule. Key descriptors include ionization potential, electron affinity, chemical hardness, and electrophilicity. researchgate.net The analysis of the Molecular Electrostatic Potential (MEP) surface, another DFT-derived property, helps to identify the regions of the molecule that are rich or poor in electrons, thus predicting sites susceptible to electrophilic and nucleophilic attack. dntb.gov.ua
| Parameter | Description | Typical Computational Approach |
|---|---|---|
| Optimized Geometry | Calculation of the lowest energy conformation, providing bond lengths and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Global Reactivity Descriptors | Quantities like chemical hardness, potential, and electrophilicity index that describe the molecule's overall reactivity. | Derived from HOMO/LUMO energies calculated via DFT. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, indicating sites for electrophilic and nucleophilic attack. | Calculated from the optimized wave function. |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution, hybridization, and intramolecular interactions like hyperconjugation. | Post-calculation analysis on the DFT output. |
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons. A key application is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. These calculations are essential for understanding potential reaction mechanisms and the electronic transitions that give rise to UV-visible absorption. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are invaluable for interpreting experimental spectra. By simulating spectra from first principles, researchers can assign specific spectral features to corresponding molecular motions or electronic transitions.
Theoretical calculations are frequently used to predict vibrational (infrared) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration in the molecule. nih.gov These predicted frequencies, when appropriately scaled, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational bands to specific functional groups, such as the O-H, C=O, and C-Br stretching and bending modes. nih.govdntb.gov.ua
Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values serve as a powerful tool for validating the molecular structure determined from experimental NMR data.
| Spectroscopic Technique | Predicted Parameter | Computational Method | Significance |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation | Assigning experimental peaks to specific molecular vibrations. |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (ppm) | DFT with GIAO method | Structural confirmation and assignment of experimental chemical shifts. |
| UV-Visible Spectroscopy | Absorption Maxima (λmax) and Oscillator Strengths | Time-Dependent DFT (TD-DFT) | Identifying electronic transitions (e.g., π→π*) responsible for absorption. |
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. dntb.gov.ua For aromatic systems, these calculations typically reveal π→π* transitions associated with the benzene (B151609) ring and its substituents, helping to explain the features observed in experimental UV-Vis spectra. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on static, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. nih.gov
For a molecule like this compound, which has rotatable bonds (e.g., the carboxylic acid and hydroxyl groups), MD simulations can explore the conformational landscape to identify stable rotamers and the energy barriers between them. researchgate.netmdpi.com Furthermore, these simulations are crucial for understanding intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water), MD can model hydrogen bonding patterns and other non-covalent interactions. researchgate.net This is particularly important for predicting how the compound will behave in solution or interact with biological targets like proteins. nih.gov
Computational Prediction of Molecular Parameters
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of this compound. These studies yield valuable data on parameters that govern the molecule's stability, reactivity, and intermolecular interactions.
Key molecular descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For this compound, the HOMO-LUMO gap has been reported to be in the range of 5.2–5.6 eV, which suggests moderate reactivity. The distribution of these frontier orbitals is also significant; in this compound, the HOMO is typically localized over the benzene ring and the hydroxyl group, while the LUMO is concentrated on the carboxylic acid moiety.
Another important computationally derived property is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the fluorine atom, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic group.
Further computational parameters such as dipole moment, polarizability, and hyperpolarizability can also be calculated to understand the molecule's response to an external electric field and its potential for use in non-linear optical applications. These parameters are derived from the molecule's calculated electron density distribution.
Table 1: Computationally Predicted Molecular Parameters for this compound
| Molecular Parameter | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Gap | 5.2–5.6 eV | Indicates moderate chemical reactivity and kinetic stability. |
| HOMO Localization | Benzene ring and hydroxyl group | Identifies the primary sites for electron donation. |
| LUMO Localization | Carboxylic acid group | Identifies the primary site for electron acceptance. |
| Molecular Electrostatic Potential (MEP) | Negative potential on O and F atoms; Positive potential on H atoms. | Maps regions of electrophilic and nucleophilic reactivity. |
Modeling of Reactivity and Reaction Mechanisms
The theoretical framework used to predict molecular parameters also extends to the modeling of chemical reactivity and the elucidation of reaction mechanisms. By calculating reactivity descriptors derived from conceptual DFT, a more quantitative understanding of the molecule's behavior in chemical reactions can be achieved.
Global reactivity descriptors such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) are calculated from the HOMO and LUMO energies. These descriptors provide a general assessment of the molecule's reactivity. For instance, the electrophilicity index allows for the classification of the molecule on a scale of electrophilic character.
To understand site-specific reactivity, local reactivity descriptors like Fukui functions and dual descriptors are employed. These calculations help to pinpoint the specific atoms within the this compound molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For example, the analysis of Fukui functions could confirm that the carbon atom of the carboxylic group is a primary site for nucleophilic attack, while certain carbon atoms on the aromatic ring may be more susceptible to electrophilic substitution, guided by the directing effects of the bromo, fluoro, and hydroxyl substituents.
Furthermore, computational modeling is a vital tool for mapping out the potential energy surfaces of reactions involving this compound. By locating transition states and calculating activation energies, researchers can predict the most favorable reaction pathways. For instance, in studying the esterification of the carboxylic acid group or the nucleophilic aromatic substitution of the bromine or fluorine atoms, computational models can help to compare the feasibility of different mechanisms, providing insights into reaction kinetics and predicting the likely products under various conditions. These models can account for the electronic and steric effects of the substituents on the transition state energies, thereby explaining the regioselectivity of the reactions.
Structure Activity Relationship Sar and Pharmacophore Exploration of Derivatives
Influence of Halogen Substituents on Molecular Interactions and Selectivity
The presence and position of halogen substituents, specifically bromine and fluorine, on the 2-Bromo-5-fluoro-3-hydroxybenzoic acid scaffold play a crucial role in modulating its physicochemical properties and molecular interactions. Halogens are potent electron-withdrawing groups, which can significantly influence the electronic density of the aromatic ring. This modulation affects the acidity of the phenolic hydroxyl and carboxylic acid groups, thereby influencing their ionization state and hydrogen bonding capabilities at physiological pH.
Research on related scaffolds has shown that incorporating an electron-withdrawing group, such as fluorine, on the benzene (B151609) ring is beneficial for enhancing biological potency nih.gov. The substitution of fluorine with other halogens like bromine or chlorine can maintain this potency, suggesting that the electronic effect is a key contributing factor nih.gov.
Furthermore, halogens can participate in specific non-covalent interactions known as halogen bonds. The nature and strength of intermolecular interactions, including competition between halogen and hydrogen bonding, are dependent on the position and type of the halogen substituent rsc.org. The bromine atom at the C2 position and the fluorine atom at the C5 position can engage in these interactions with biological targets, contributing to binding affinity and selectivity. For instance, studies on niclosamide analogs have demonstrated that a 5-bromo substitution in the salicylic (B10762653) acid region helps retain potency while improving drug-like properties upenn.edu. The size and hydrophobicity of the halogen can also influence binding; for example, in a series of antitubercular meta-amido phenols, a hydrophobic trifluoromethyl (CF₃) group at the para-position showed superior activity compared to other halogen substitutions jst.go.jp.
Table 1: Effect of Phenyl Ring Substituents on SIRT5 Inhibition for a 2-Hydroxybenzoic Acid Scaffold Data adapted from studies on related 2-hydroxybenzoic acid derivatives to illustrate the electronic influence of substituents.
| Compound Analogue | Substitution at para-position | Potency (IC₅₀ in µM) |
|---|---|---|
| 1 | Acetamide | 14.2 |
| 2 | Methyl (electron-donating) | >100 |
| 3 | Methoxy (electron-donating) | >100 |
| 4 | Fluorine (electron-withdrawing) | 9.3 |
| 5 | Trifluoromethyl (strong electron-withdrawing) | 5.2 |
Role of Hydroxyl and Carboxyl Groups in Ligand-Target Binding and Chemical Modulation
The hydroxyl (-OH) and carboxyl (-COOH) groups are fundamental to the molecular interactions of the this compound scaffold. These functional groups are primary sites for hydrogen bonding, which is essential for anchoring the ligand within the binding pocket of a biological target.
The relative positioning of the hydroxyl and carboxyl groups is critical. Studies on various benzoic acid derivatives confirm that a structure where the carboxyl group is adjacent (in the ortho position) to a hydroxyl group creates a strong intramolecular hydrogen bond and has a significant inhibitory effect in various biological systems nih.gov. This arrangement, present in the 3-hydroxybenzoic acid core, is crucial for maintaining inhibitory activity. For example, in the context of SIRT5 inhibitors, the 2-hydroxybenzoic acid moiety was identified as a necessary "warhead," with the hydroxyl group forming a key hydrogen bond with the protein backbone nih.gov.
The number and position of hydroxyl groups are also pivotal for activity. Research on flavonoid derivatives has shown that the introduction of hydroxyl groups increases hydrogen bonding interactions with surrounding amino acid residues, which can enhance inhibitory activity nih.gov. The carboxyl group, often ionized as carboxylate under physiological conditions, frequently engages in strong electrostatic interactions or salt bridges with positively charged residues like arginine or lysine in a target's active site nih.gov. These interactions provide a strong directional force that orients the molecule for optimal binding.
Comparative SAR Studies with Related Benzoic Acid Scaffolds and Analogues
Comparing the SAR of this compound with other benzoic acid analogues provides a clearer understanding of the contribution of each substituent. The core scaffold can be considered a derivative of salicylic acid (2-hydroxybenzoic acid) or other hydroxybenzoic acids.
Studies on salicylic acid derivatives have established the importance of the 2-hydroxybenzoic acid core for certain biological activities nih.gov. When this core is modified, the activity changes significantly. For instance, when comparing simple halogenated benzoic acids, the type and position of the halogen dictate the formation of hydrogen and halogen bonds, altering the crystal packing and potentially the receptor binding rsc.org.
In more complex systems, such as niclosamide analogues which contain a substituted salicylamide moiety, the 5-bromo substitution was found to be favorable for maintaining antiviral potency upenn.edu. This suggests that in the this compound scaffold, the bromine at a meta-position relative to the carboxyl group could play a similar role. The addition of the fluorine atom provides further electronic modulation. Comparative studies on antitubercular agents showed that di-substitution at the 3 and 4 positions of a phenyl ring was preferred over 2,4-di-substitution, highlighting the sensitivity of activity to the specific substitution pattern nih.gov. This underscores the unique electronic and steric profile created by the 2-bromo, 5-fluoro, and 3-hydroxy arrangement.
Table 2: Comparative Activity of Substituted Benzoic Acid Analogues Illustrative data based on general findings from SAR studies.
| Scaffold | Key Features | General Activity Trend |
|---|---|---|
| Benzoic Acid | Core aromatic carboxylic acid | Low intrinsic activity |
| Salicylic Acid (2-Hydroxybenzoic Acid) | Ortho-hydroxyl and carboxyl groups | Moderate to high activity, forms key H-bonds nih.gov |
| 5-Bromosalicylic Acid | Addition of electron-withdrawing bromine | Potency often retained or enhanced upenn.edu |
| This compound | Multiple halogen substitutions, altered OH position | Unique electronic profile, potential for halogen bonding and enhanced potency |
Computational Pharmacophore Modeling Approaches for Scaffold Design
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For scaffolds like this compound, this approach helps in understanding the key interactions with a target and in designing novel derivatives with improved properties.
A typical pharmacophore model for this scaffold would include features such as:
Hydrogen Bond Acceptors: The oxygen atoms of the carboxyl and hydroxyl groups.
Hydrogen Bond Donors: The hydrogen atoms of the carboxyl and hydroxyl groups.
Aromatic Ring: The central phenyl ring, which can engage in π-π stacking or hydrophobic interactions.
Studies on structurally related compounds have successfully used this approach. For example, a pharmacophore hypothesis was developed for a series of 5-bromo-2-hydroxybenzoic acid derivatives that inhibit HIV-1 integrase . The model, validated by 3D-QSAR (Quantitative Structure-Activity Relationship), helped to explain the observed SAR and guided the design of more potent inhibitors. Such models can predict the activity of new virtual compounds before synthesis, saving time and resources. Molecular docking studies, a related computational technique, can further refine these models by predicting the precise binding orientation of the ligand within the target's active site, highlighting specific interactions between the halogen, hydroxyl, and carboxyl groups and protein residues nih.gov.
Design Principles for Derivatization to Modulate Chemical Activity
Based on SAR and pharmacophore analyses, several key principles can be established for the rational design and derivatization of the this compound scaffold to modulate its chemical activity.
Preservation of Core Binding Moieties: The 3-hydroxyl and 1-carboxyl groups are critical for establishing hydrogen bonds and electrostatic interactions. Any derivatization should aim to preserve or enhance the function of these groups. For instance, bioisosteric replacement of the carboxylic acid with a tetrazole could be explored, but the hydroxyl group should likely be retained nih.govnih.gov.
Strategic Halogen Substitution: The bromo and fluoro substituents are key modulators of the scaffold's electronic properties and can participate in halogen bonding. Exploring alternative halogen patterns or introducing additional electron-withdrawing groups could further optimize potency nih.gov. The position of these groups is crucial, as SAR studies on related compounds indicate a strong preference for specific substitution patterns nih.gov.
Exploitation of Aromatic Ring: The phenyl ring serves as a scaffold and can be a site for further modification to explore additional binding pockets or improve pharmacokinetic properties. Adding small alkyl or alkoxy groups could enhance hydrophobic interactions, but care must be taken to avoid steric clashes.
Guided by Computational Models: Pharmacophore models and docking studies should be used iteratively to guide the design process. These models can help prioritize which derivatives to synthesize and predict how structural modifications will affect binding affinity and selectivity .
By adhering to these principles, new analogues based on the this compound scaffold can be systematically designed to achieve desired activity profiles.
Advanced Research Applications As a Chemical Scaffold
Intermediate in the Synthesis of Complex Organic Molecules
Due to its array of reactive sites, 2-Bromo-5-fluoro-3-hydroxybenzoic acid holds potential as a key intermediate in the synthesis of more complex organic molecules. The presence of the bromine and fluorine atoms allows for various coupling and substitution reactions, while the carboxylic acid and hydroxyl groups can be engaged in esterifications, amidations, and etherifications.
While detailed, publicly available research on the specific use of this compound as an intermediate is limited, its structural motifs are found in various complex molecules. The general reactivity of this class of compounds suggests its utility in building blocks for pharmaceuticals and other functional organic materials. The interplay of the electron-withdrawing fluorine and bromine atoms with the electron-donating hydroxyl group can influence the regioselectivity of subsequent reactions, a feature that can be exploited in multi-step syntheses.
Scaffold for the Development of Specialized Reagents and Ligands
The unique electronic and steric properties of this compound make it an intriguing scaffold for the design of specialized reagents and ligands. The strategic placement of the functional groups allows for tailored interactions with other molecules.
Coordination Chemistry with Metal Ions and Complex Formation
The carboxylate and hydroxyl groups of this compound are classic coordinating moieties for metal ions. The formation of metal complexes with this ligand can lead to novel materials with interesting catalytic, magnetic, or optical properties. The electronic influence of the halogen substituents can modulate the electron density on the coordinating oxygen atoms, thereby fine-tuning the properties of the resulting metal complex. Research in this specific area for this compound is not extensively documented in mainstream literature, but the fundamental principles of coordination chemistry suggest its potential.
Supramolecular System Design and Crystal Engineering
The ability of this compound to participate in hydrogen bonding (via its carboxylic acid and hydroxyl groups) and halogen bonding (via its bromine atom) makes it a candidate for the rational design of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The study of these structures through crystal engineering can provide insights into intermolecular forces and lead to the development of new materials with tailored solid-state properties. Specific studies detailing the crystal engineering of this compound are not readily found in the current body of scientific literature.
Contribution to New Synthetic Methodologies and Chemical Transformations
While this compound is not widely cited as a direct contributor to the development of new, named synthetic methodologies, its structure embodies the types of challenges and opportunities that drive innovation in chemical synthesis. The selective functionalization of one of the reactive sites in the presence of others requires the development of orthogonal protection and activation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
